1,5-Diphenyl-3-(thiophen-2-yl)formazan
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Overview
Description
1,5-Diphenyl-3-(thiophen-2-yl)formazan is a heterocyclic compound that belongs to the formazan family. Formazans are known for their vivid colors and are often used as dyes and indicators in various chemical reactions. This compound, with the molecular formula C17H14N4S, is characterized by the presence of two phenyl groups and a thiophene ring attached to a formazan backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Diphenyl-3-(thiophen-2-yl)formazan typically involves the condensation of a hydrazone with a diazonium salt. One common method is the reaction of thiophene-2-carboxaldehyde phenylhydrazone with benzenediazonium chloride under basic conditions. The reaction is usually carried out in an aqueous or alcoholic medium at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1,5-Diphenyl-3-(thiophen-2-yl)formazan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The phenyl and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are used under various conditions, including acidic or basic environments.
Major Products
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenyl and thiophene derivatives.
Scientific Research Applications
1,5-Diphenyl-3-(thiophen-2-yl)formazan has several applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 1,5-Diphenyl-3-(thiophen-2-yl)formazan involves its interaction with cellular components. In biological assays, the compound is reduced by mitochondrial enzymes in living cells to form a colored formazan product. This reduction process is indicative of cell viability and metabolic activity . The compound’s interaction with various enzymes and cellular pathways is crucial for its applications in cell viability assays and potential therapeutic uses .
Comparison with Similar Compounds
Similar Compounds
Triphenylformazan: Another formazan compound with three phenyl groups, used in similar applications as a dye and indicator.
Tetrazolium Salts: Compounds like MTT and XTT, which are reduced to formazan products in cell viability assays.
Uniqueness
1,5-Diphenyl-3-(thiophen-2-yl)formazan is unique due to the presence of the thiophene ring, which imparts distinct electronic and structural properties. This makes it particularly useful in applications requiring specific electronic characteristics, such as organic semiconductors and LEDs .
Properties
Molecular Formula |
C17H14N4S |
---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
N'-anilino-N-phenyliminothiophene-2-carboximidamide |
InChI |
InChI=1S/C17H14N4S/c1-3-8-14(9-4-1)18-20-17(16-12-7-13-22-16)21-19-15-10-5-2-6-11-15/h1-13,18H/b20-17+,21-19? |
InChI Key |
YYNVZGCGVPELJN-GSPFKFNASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N/N=C(\C2=CC=CS2)/N=NC3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)NN=C(C2=CC=CS2)N=NC3=CC=CC=C3 |
Origin of Product |
United States |
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